molecular formula C22H15N3 B12698048 2H-Pyrazolo(4,3-c)quinoline, 2,3-diphenyl- CAS No. 103688-26-2

2H-Pyrazolo(4,3-c)quinoline, 2,3-diphenyl-

Cat. No.: B12698048
CAS No.: 103688-26-2
M. Wt: 321.4 g/mol
InChI Key: UUVQUMWDHGUPKY-UHFFFAOYSA-N
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Description

2H-Pyrazolo(4,3-c)quinoline, 2,3-diphenyl- is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of 2H-Pyrazolo(4,3-c)quinoline, 2,3-diphenyl- consists of a pyrazole ring fused to a quinoline ring, with two phenyl groups attached at the 2 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrazolo(4,3-c)quinoline, 2,3-diphenyl- can be achieved through various synthetic routes. One common method involves the condensation of 2-chloroquinoline with phenylhydrazine in the presence of a base such as sodium carbonate. The reaction is typically carried out in a solvent like 1-pentanol, and the resulting product is then subjected to N-alkylation to yield the final compound .

Another method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the condensation of 2-aminobenzophenone with phenylhydrazine followed by cyclization can lead to the formation of the desired pyrazoloquinoline .

Industrial Production Methods

Industrial production of 2H-Pyrazolo(4,3-c)quinoline, 2,3-diphenyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the final product in its pure form .

Mechanism of Action

The mechanism of action of 2H-Pyrazolo(4,3-c)quinoline, 2,3-diphenyl- involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it can interact with DNA and RNA, leading to the disruption of nucleic acid synthesis and function .

Comparison with Similar Compounds

Properties

CAS No.

103688-26-2

Molecular Formula

C22H15N3

Molecular Weight

321.4 g/mol

IUPAC Name

2,3-diphenylpyrazolo[4,3-c]quinoline

InChI

InChI=1S/C22H15N3/c1-3-9-16(10-4-1)22-19-15-23-20-14-8-7-13-18(20)21(19)24-25(22)17-11-5-2-6-12-17/h1-15H

InChI Key

UUVQUMWDHGUPKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=NC4=CC=CC=C4C3=NN2C5=CC=CC=C5

Origin of Product

United States

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